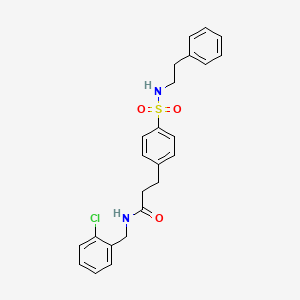
N-(2-chlorobenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, commonly known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPP is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
CBPP exerts its effects by inhibiting the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition leads to a decrease in the production of inflammatory mediators and neurotransmitters, resulting in its anti-inflammatory, analgesic, and anticonvulsant effects. CBPP has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
CBPP has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. CBPP has also been shown to decrease the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, leading to its analgesic and anticonvulsant effects. In cancer cells, CBPP has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of CBPP is its potential use in various scientific research applications. Its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase makes it a promising candidate for the treatment of various diseases. However, one limitation of CBPP is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for CBPP research. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Further studies are also needed to determine its safety and efficacy in humans. Overall, CBPP has shown promising potential in various scientific research applications and warrants further investigation.
Synthesis Methods
CBPP can be synthesized by various methods, including the reaction of N-(2-chlorobenzyl)amine with 4-(N-phenethylsulfamoyl)benzaldehyde in the presence of a base. The reaction mixture is then heated to produce CBPP. Another method involves the reaction of 4-(N-phenethylsulfamoyl)benzaldehyde with N-(2-chlorobenzyl)propanamide in the presence of a base. The resulting product is then purified to obtain CBPP.
Scientific Research Applications
CBPP has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. CBPP has also been investigated for its potential use in the treatment of cancer and neurological disorders. Its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase has also been studied.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c25-23-9-5-4-8-21(23)18-26-24(28)15-12-20-10-13-22(14-11-20)31(29,30)27-17-16-19-6-2-1-3-7-19/h1-11,13-14,27H,12,15-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNHGYPCSDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

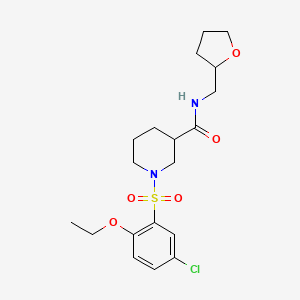

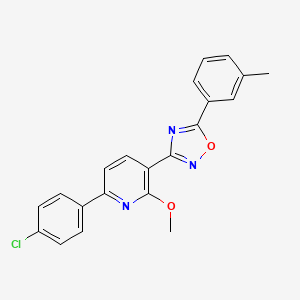





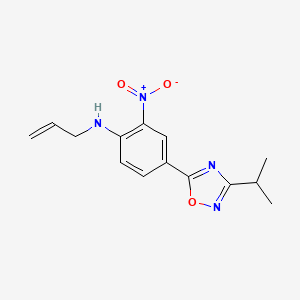
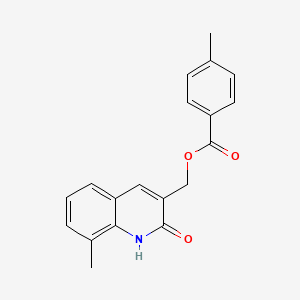
![N-[(furan-2-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689961.png)

![4-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7689964.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689978.png)